Antioxidant-Mediated DNA Protection Compared with Curcumin
The AOD database reports that this compound (as the entity Turmerin) protects AT base pairs and demonstrates antimutagenesis activity in Salmonella typhimurium TA102 and TA104 mutagenesis tests [1]. While no direct IC50 value is available for this specific compound, the broader turmerin peptide has been shown to offer 80% protection to membranes and DNA against oxidative injury at a concentration of 183 nM [2]. This places the compound's class-level DNA-protective capacity on a comparable order of magnitude to curcumin, which demonstrates 50% inhibition of lipid peroxidation at 120-250 nM in rat liver microsomal assays [3]. However, no direct head-to-head comparative study exists between these two entities in an identical assay system.
| Evidence Dimension | DNA and membrane protection against oxidative injury |
|---|---|
| Target Compound Data | 80% protection at 183 nM (turmerin peptide) [2] |
| Comparator Or Baseline | Curcumin: 50% inhibition of lipid peroxidation at 120-250 nM [3] |
| Quantified Difference | Comparable protective efficacy at similar nanomolar concentration ranges (class-level inference only; different assay endpoints) |
| Conditions | Turmerin: oxidative injury model [2]; Curcumin: rat liver microsomal lipid peroxidation assay [3] |
Why This Matters
For procurement in antioxidant research, this compound (as the turmerin entity) demonstrates DNA-protective efficacy in the same nanomolar potency range as the well-established benchmark curcumin, supporting its selection as a complementary or alternative antioxidant tool compound.
- [1] AOD Antioxidant Protein Database. Record ID 355: Turmerin (CAS 60403-93-2). Lin-Group. http://lin-group.cn/AODdatabase/show.aspx?id=355 View Source
- [2] Srinivas, L., Shalini, V. K., & Shylaja, M. (1992). Turmerin: A water soluble antioxidant peptide from turmeric (Curcuma longa). Archives of Biochemistry and Biophysics, 292(2), 617–623. https://doi.org/10.1016/0003-9861(92)90041-T View Source
- [3] Reddy, A. C., & Lokesh, B. R. (1994). Effect of dietary turmeric (Curcuma longa) on iron-induced lipid peroxidation in the rat liver. Food and Chemical Toxicology, 32(3), 279–283. https://doi.org/10.1016/0278-6915(94)90201-1 View Source
